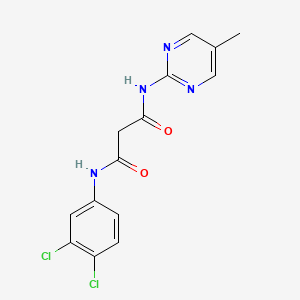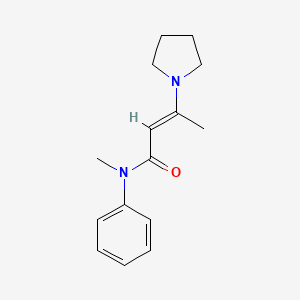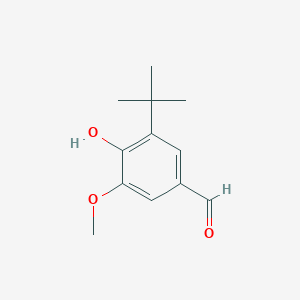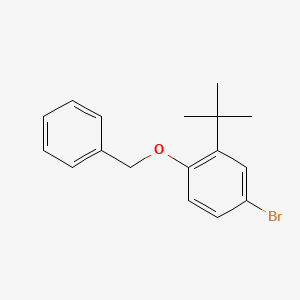
N~1~-(3,4-dichlorophenyl)-N~3~-(5-methyl-2-pyrimidinyl)malonamide
Übersicht
Beschreibung
N~1~-(3,4-dichlorophenyl)-N~3~-(5-methyl-2-pyrimidinyl)malonamide, also known as DCPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPM is a malonamide derivative and belongs to the class of selective androgen receptor modulators (SARMs).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Chlorophenols Environmental Evaluation A study by Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, including their moderate toxic effects to aquatic and mammalian life. The research found that while chlorophenols can have considerable toxicity, their persistence varies with environmental conditions, offering insights into the degradation and environmental management of chlorophenyl compounds Krijgsheld & Gen, 1986.
Synthetic Pathways and Catalysis
Synthesis of Pyranopyrimidine Scaffolds Research by Parmar et al. (2023) highlighted the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, demonstrating the versatility and applicability of pyrimidinyl structures in medicinal chemistry and pharmaceutical industries. This study provides a comprehensive review of synthetic pathways using a variety of catalysts, underscoring the relevance of pyrimidinyl derivatives in developing new pharmaceuticals Parmar, Vala, & Patel, 2023.
Molecular Mechanisms and Applications
Herbicide Environmental Behavior and Biodegradation Magnoli et al. (2020) discussed the behavior of 2,4-dichlorophenoxyacetic acid (a compound related to the chlorophenyl group) in agricultural environments and microbial aspects of its biodegradation. This review underlines the role of microorganisms in degrading herbicides based on chlorophenyl compounds, which is pertinent for understanding the environmental fate and degradation pathways of such chemicals Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-(5-methylpyrimidin-2-yl)propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O2/c1-8-6-17-14(18-7-8)20-13(22)5-12(21)19-9-2-3-10(15)11(16)4-9/h2-4,6-7H,5H2,1H3,(H,19,21)(H,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOIEAYMGHYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Z)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)thiourea](/img/structure/B3126770.png)
![ethyl (E)-3-(tert-butylcarbamoylamino)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]prop-2-enoate](/img/structure/B3126782.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-{[methoxy(methyl)amino]methylene}malonamide](/img/structure/B3126792.png)



![2-(4-Fluorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B3126809.png)
![N-allyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B3126813.png)
![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B3126818.png)



![2-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B3126839.png)
![Ethyl 2-[3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridin-2-yl]acetate](/img/structure/B3126847.png)